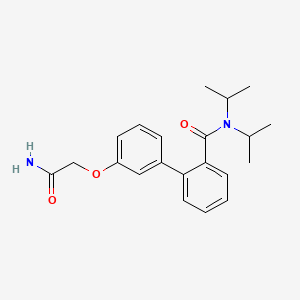![molecular formula C12H12N2O6 B5676109 ethyl [(4-hydroxy-2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl)oxy]acetate](/img/structure/B5676109.png)
ethyl [(4-hydroxy-2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ethyl [(4-hydroxy-2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl)oxy]acetate involves reactions that yield quinoxalinyl derivatives. For example, ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, a closely related compound, was synthesized through the condensation of N-methylisatoic anhydride with diethyl malonate, demonstrating the feasibility of synthesizing complex quinoxalinyl derivatives (Reisch, Iding, & Bassewitz, 1993).
Molecular Structure Analysis
The crystal structure of a similar compound, ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, reveals short intramolecular contacts and intermolecular hydrogen bonding, showcasing the intricate molecular architecture typical of quinoxaline derivatives (Ferfra, Ahabchane, Essassi, & Pierrot, 2000).
Chemical Reactions and Properties
Quinoxaline derivatives exhibit a range of chemical reactions due to their reactive sites. For instance, bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate resulted in products with distinct structural features, highlighting the compound's reactivity (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).
Physical Properties Analysis
Quinoxaline derivatives’ physical properties, such as solubility and crystallinity, can be inferred from their molecular structure. The study of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement provides insights into the solubility and reaction conditions that affect the physical properties of similar compounds (Thalluri, Manne, Dev, & Mandal, 2014).
Chemical Properties Analysis
The chemical properties of quinoxaline derivatives, such as reactivity and stability, are crucial for their application in various domains. A theoretical study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors demonstrates the relationship between molecular structure and chemical properties, providing a framework for understanding the chemical behavior of ethyl [(4-hydroxy-2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl)oxy]acetate (Zarrouk et al., 2014).
特性
IUPAC Name |
ethyl 2-(4-hydroxy-2,3-dioxoquinoxalin-1-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-2-19-10(15)7-20-14-9-6-4-3-5-8(9)13(18)11(16)12(14)17/h3-6,18H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBLTXVXNLXMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON1C2=CC=CC=C2N(C(=O)C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [(4-hydroxy-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)oxy]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-N-[2-(5-methyl-2-furyl)-2-(4-morpholinyl)ethyl]cyclopropanecarboxamide](/img/structure/B5676029.png)
![3-(2-oxo-2-phenylethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676031.png)

![3-[(1-acetylpiperidin-4-yl)oxy]-N-(3-furylmethyl)-4-methoxy-N-methylbenzamide](/img/structure/B5676046.png)
acetic acid](/img/structure/B5676053.png)
![N,N-dimethyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxamide](/img/structure/B5676054.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylbenzamide](/img/structure/B5676064.png)
![N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5676069.png)


![5-nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline](/img/structure/B5676080.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5676086.png)
![1-naphthyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B5676115.png)
![4-{[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5676122.png)